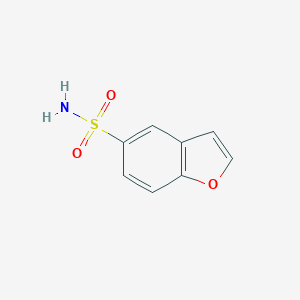

5-苯并呋喃磺酰胺

描述

5-Benzofuransulfonamide is a chemical compound with the molecular formula C8H7NO3S . It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring .

Synthesis Analysis

The synthesis of benzofuran derivatives has been reported in various studies . For instance, benzofuran-based sulphonamides were synthesized through the condensation of 2-acetylbenzofuran with 4-hydrazinylbenzenesulfonamide in refluxing glacial acetic acid .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various spectroscopic techniques . These include 1H-NMR, 13C-NMR, elemental analysis, and IR spectroscopy .Chemical Reactions Analysis

Benzofuran derivatives participate in various types of chemical reactions . For instance, they can undergo addition reactions, decomposition reactions, single-replacement reactions, double-replacement reactions, and combustion reactions .科学研究应用

抗癌治疗潜力

苯并呋喃骨架是许多生物活性天然和合成杂环的关键组成部分。 这些化合物对一系列人类癌细胞系表现出非凡的抑制活性,超过了多种参考抗癌药物 . 天然和合成苯并呋喃骨架抗癌活性的最新进展令人鼓舞,表明这些化合物可以开发为有效的抗癌药物 .

抗菌和抗真菌应用

苯并呋喃衍生物因其作为对抗细菌和真菌感染的强大治疗选择而得到认可。 特别是苯并[b]呋喃基团,一直是众多生物学研究的主题,证明了其在对抗此类感染方面的功效 . 这些衍生物的合成和生物学研究突出了它们作为抗菌和抗真菌剂的非凡前景 .

药物发现和药物化学

苯并呋喃的杂环化学在药物发现和药物化学中发挥着举足轻重的作用。 大约 60% 的畅销药至少包含一个杂环核,苯并呋喃由于其多样化的分子间相互作用和生理特性,是重要的贡献者 . 苯并[b]呋喃基团在药物发现和药物化学领域的应用非常深远,这是由于对创新分子的需求所致 .

构效关系研究

了解苯并呋喃衍生物的构效关系 (SAR) 对于开发具有潜在抗癌活性的化合物至关重要。 苯并呋喃独特的理化特性使其成为此类研究的多功能候选者,这可以导致发现新的治疗剂 .

创新分子的合成

有机化学领域致力于开发创新分子,苯并呋喃处于该研究的最前沿。 众多合成方案的应用导致了结构多样的苯并呋喃的产生,这些苯并呋喃在药物化学和材料科学领域具有吸引力 .

酶相互作用研究

苯并呋喃化合物以其与酶的多样化分子间相互作用而闻名,涉及氢键、π-堆积、金属配位键和疏水力。 这些相互作用对于了解如何使用苯并呋喃来匹配不同的酶结合口袋至关重要,这对药物设计至关重要 .

天然化合物来源研究

苯并呋喃是一种天然化合物,来源于菊科、芸香科、百合科和莎草科等植物。 对苯并呋喃的天然来源和生物合成的研究可以导致发现新的药物和治疗剂

作用机制

Target of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives are known to interact with various targets, leading to changes that contribute to their biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways, contributing to their wide array of biological activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that environmental factors can influence the action of many compounds .

安全和危害

未来方向

生化分析

Biochemical Properties

5-Benzofuransulfonamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOAGDKJWLAULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)